molecular formula C18H24N2O4S2 B2959789 2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide CAS No. 923179-37-7

2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide

Cat. No.: B2959789
CAS No.: 923179-37-7
M. Wt: 396.52
InChI Key: CEQMOVSYRCAYCF-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide is a chemical compound provided for research purposes. Structurally, it is a disubstituted benzenesulfonamide, a class of compounds known for their diverse biological activities and significant utility in biochemical and pharmacological research. Sulfonamide-based compounds are frequently investigated for their potential as enzyme inhibitors and for their ability to modulate key cellular signaling pathways. For instance, related sulfonamide compounds have been shown to act as potent inhibitors of actomyosin systems or as activators of phospholipase C, thereby influencing calcium influx and vascular smooth muscle contraction . This compound is intended for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-12-9-7-8-10-16(12)19-26(23,24)18-14(3)11-13(2)17(15(18)4)20(5)25(6,21)22/h7-11,19H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQMOVSYRCAYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2C)N(C)S(=O)(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4,6-Trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide is a sulfonamide compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its sulfonamide group, which is known for its diverse biological applications. The molecular formula is C15H19N1O2S2C_{15}H_{19}N_{1}O_{2}S_{2}, and its structure can be represented as follows:

Structure R1SO2NHR2\text{Structure }\text{R}_1-\text{SO}_2-\text{NH}-\text{R}_2

Where R1R_1 and R2R_2 are functional groups contributing to its biological activity.

Research indicates that compounds similar to 2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide interact with various biological pathways:

  • Phospholipase C Activation : Similar compounds have been shown to activate phospholipase C, leading to increased intracellular calcium levels. This mechanism is crucial in mediating vascular smooth muscle contraction and apoptosis .
  • Calcium Influx : The compound may enhance calcium influx from both intra- and extracellular sources, which is significant for muscle reactivity and apoptotic processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Apoptosis InductionIncreases cytoplasmic calcium concentration leading to cell death.
Vascular ReactivityEnhances reactivity in vascular smooth muscle.
Toxicity AssessmentEvaluated for repeated dose toxicity with no adverse effects reported at certain doses.

Toxicity Profile

The safety assessment for similar sulfonamide compounds suggests a favorable toxicity profile:

  • No Observed Adverse Effect Level (NOAEL) : Studies indicate a NOAEL of 500 mg/kg/day in rodent models for related compounds, suggesting safety at therapeutic doses .
  • Genotoxicity : Current data point towards a lack of genotoxic effects in the tested compounds, supporting their potential use in therapeutic applications .

Case Study 1: Vascular Smooth Muscle Reactivity

A study involving isolated Wistar rat tail arteries demonstrated that the compound significantly increased perfusion pressure when stimulated with metabotropic receptors. The results indicated that the compound could potentiate vascular responses by enhancing calcium signaling pathways .

Case Study 2: Apoptotic Pathways

Research has shown that activation of phospholipase C by related compounds leads to apoptosis in various cell types. This mechanism highlights the dual role of these compounds in promoting both beneficial and potentially harmful effects depending on the context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues in Antimicrobial and Anticancer Research

4-[1-(2-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 18)
  • Structure: Differs in the indolylideneamino-chlorobenzoyl substituent and pyrimidinyl group.
  • Activity : Exhibits potent antimicrobial activity () and anticancer effects against MCF-7 and HCT116 cell lines (IC₅₀ = 90 and 35 μg/mL, respectively) .
  • Comparison : The target compound lacks the indole-chlorobenzoyl moiety, which is critical for DNA intercalation in Compound 16. However, its o-tolyl and methylsulfonamido groups may enhance membrane permeability due to increased lipophilicity.
N-(2,4-Dimethylphenyl)-3-(N-(o-tolyl)sulfamoyl)benzamide (Compound 5a)
  • Structure : Shares the o-tolyl group but incorporates a benzamide linkage instead of methylsulfonamido .
  • Comparison : The benzamide group in 5a may engage in hydrogen bonding with biological targets, whereas the methylsulfonamido in the target compound could improve metabolic stability.

Analogues with Similar Sulfonamide Substitutions

2,4,6-Trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • Structure : Replaces the o-tolyl group with a 5-methylisoxazolyl substituent.
  • Properties : Molecular weight 349.42 g/mol , lower than the target compound due to the smaller heterocyclic substituent.
N-[3-(Benzenesulfonamido)-2,4,6-trimethyl-phenyl]benzenesulfonamide
  • Structure : Contains dual sulfonamide groups on adjacent positions.
  • Properties : Higher molecular weight (430.54 g/mol ) and density (1.36 g/cm³ ) .
  • Comparison: Bis-sulfonamide structures like this often exhibit reduced solubility compared to monosubstituted analogues like the target compound.
Anticancer Activity Trends
  • Target Compound vs. 5-Fluorouracil (5-FU) : Most benzenesulfonamide derivatives, including Compound 18, show lower activity than 5-FU . However, methyl-rich analogues like the target compound may exhibit improved bioavailability due to enhanced passive diffusion.

Mechanistic and Computational Insights

  • Docking Studies : Analogues like Compound A and C () show anti-inflammatory activity via COX-2 inhibition, comparable to diclofenac. The target compound’s methylsulfonamido group may similarly stabilize enzyme interactions .

Q & A

Q. What are the key considerations for synthesizing 2,4,6-trimethyl-3-(N-methylmethylsulfonamido)-N-(o-tolyl)benzenesulfonamide, and what methodologies are commonly employed?

Synthesis of this compound involves multi-step reactions, including sulfonylation, alkylation, and functional group protection/deprotection. A critical step is the introduction of the N-methylmethylsulfonamido group, which requires careful control of reaction conditions (e.g., anhydrous solvents, temperature) to avoid side reactions like over-sulfonation or decomposition. For example, sulfonamide formation typically employs sulfonyl chlorides reacting with amines under basic conditions (e.g., potassium carbonate in acetonitrile) . Column chromatography (petroleum ether/dichloromethane mixtures) is commonly used for purification . Reaction yields can be optimized by monitoring intermediates via TLC or HPLC.

Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are essential?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystallographic data, with R-factors < 0.05 indicating high precision . Complementary techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and stereochemistry (e.g., δ 2.25 ppm for methyl groups adjacent to sulfonamides) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .
  • IR spectroscopy : Peaks near 1150–1350 cm1^{-1} for sulfonamide S=O stretches .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or electronic effects) influence the biological or chemical activity of this sulfonamide derivative?

The o-tolyl and N-methylmethylsulfonamido groups introduce steric hindrance and electron-withdrawing effects, which can modulate binding affinity in biological targets. For example:

  • Enzyme inhibition : Brominated sulfonamide derivatives (e.g., 4,5-dibromo analogs) show enhanced activity against butyrylcholinesterase (BChE) due to halogen-induced electrostatic interactions, with IC50_{50} values as low as 42.21 µM .
  • Steric effects : Bulky substituents (e.g., 2,4,6-trimethyl groups) may reduce solubility but improve target specificity by excluding non-polar interactions .
    Methodological approaches include comparative SAR studies using halogenation (e.g., bromine in glacial acetic acid) or Suzuki coupling to introduce aryl groups .

Q. How should researchers address contradictions in experimental data, such as discrepancies in crystallographic vs. spectroscopic results?

Data contradictions often arise from polymorphism (different crystal packing) or dynamic effects in solution (e.g., rotational barriers in NMR). Strategies include:

  • Multi-technique validation : Cross-validate SC-XRD data with solid-state NMR or DFT calculations to resolve ambiguities in bond lengths/angles .
  • Solvent effects : Re-crystallize the compound in different solvents (e.g., ethanol vs. DCM) to assess polymorphism .
  • Dynamic NMR : Variable-temperature 1H^1H NMR to study conformational flexibility (e.g., hindered rotation of sulfonamide groups) .

Q. What strategies optimize reaction yields in large-scale synthesis while maintaining purity?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in Suzuki or Buchwald-Hartwig reactions .
  • Flow chemistry : Continuous flow systems enhance heat/mass transfer for exothermic steps like sulfonylation .
  • Recrystallization : Use ethanol/water mixtures for high-purity recovery (e.g., 63% yield with 98% purity ).

Methodological Challenges and Solutions

Q. How can researchers mitigate degradation during storage or handling of this sulfonamide?

  • Storage conditions : Store at –20°C under inert gas (N2_2 or Ar) to prevent oxidation of the sulfonamide group .
  • Lyophilization : Freeze-dry the compound to remove moisture, which can hydrolyze the sulfonamide bond .
  • Stabilizers : Add antioxidants (e.g., BHT) to solid formulations to prolong shelf life .

Q. What computational tools are recommended for predicting the reactivity or pharmacokinetic properties of this compound?

  • Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
  • ADME prediction : SwissADME or pkCSM to estimate solubility, bioavailability, and metabolic stability based on LogP (predicted ~2.5 for this compound) .

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